molecular formula C10H12BClO3 B2964298 4-Chloro-3-methoxy-6-cyclopropylphenylboronic acid CAS No. 2225155-83-7

4-Chloro-3-methoxy-6-cyclopropylphenylboronic acid

Cat. No.: B2964298
CAS No.: 2225155-83-7
M. Wt: 226.46
InChI Key: OQGVCTCIFWHZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 4-Chloro-3-methoxy-6-cyclopropylphenylboronic acid is C10H12BClO3. Its molecular weight is 226.46.


Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters, such as this compound, was used in the formal total synthesis of d-®-coniceine and indolizidine 209B . This suggests that the compound can participate in complex chemical reactions.

Scientific Research Applications

Fluorescence Quenching Studies

Research by Geethanjali et al. (2015) explored the mechanism of fluorescence quenching in boronic acid derivatives, including compounds similar to 4-Chloro-3-methoxy-6-cyclopropylphenylboronic acid, using Stern-Volmer kinetics. They studied the fluorescence quenching of derivatives at room temperature, identifying the quenching mechanisms and estimating parameters like Stern-Volmer constant and quenching rate. This study highlights the utility of boronic acids in understanding fluorescence mechanisms, potentially applicable to the compound (Geethanjali, Nagaraja, & Melavanki, 2015).

Supramolecular Assemblies

Pedireddi and Seethalekshmi (2004) reported the supramolecular assemblies of phenylboronic acids with heteroatoms, demonstrating the formation of hydrogen bonds and cyclic dimers. This research indicates the potential of this compound to form complex structures through hydrogen bonding, useful in designing novel supramolecular systems (Pedireddi & Seethalekshmi, 2004).

Catalysis in Organic Synthesis

Kuriyama et al. (2002) utilized a rhodium(I) complex catalyzed asymmetric 1,4-addition of arylboronic acids to cycloalkenones, producing 3-arylcycloalkanones with high enantioselectivity and yields. This demonstrates the utility of arylboronic acids, including the compound of interest, in catalytic processes to achieve precise stereoselective synthesis, providing a valuable tool for organic chemists (Kuriyama, Nagai, Yamada, Miwa, Taga, & Tomioka, 2002).

Properties

IUPAC Name

(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BClO3/c1-15-10-5-8(11(13)14)7(4-9(10)12)6-2-3-6/h4-6,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGVCTCIFWHZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C2CC2)Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.